molecular formula C20H17NO5S B12193198 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B12193198
M. Wt: 383.4 g/mol
InChI Key: SCNGFEALELBMAB-VCHYOVAHSA-N
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Description

The compound "(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate" is a structurally complex molecule featuring a benzofuran core fused with an indole moiety and a methanesulfonate ester group. Key structural attributes include:

  • Benzofuran backbone: A 3-oxo-2,3-dihydro-1-benzofuran system with a methyl group at position 7.
  • Indole substitution: A 1-methylindole group connected via a methylidene linker at position 2 of the benzofuran, stabilized in the (2E)-configuration.
  • Methanesulfonate ester: A polar sulfonate group at position 6, likely enhancing solubility and bioavailability.

The indole and benzofuran motifs are common in bioactive molecules, often associated with receptor binding or enzyme inhibition. The methanesulfonate group may act as a prodrug element or improve pharmacokinetic properties .

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate

InChI

InChI=1S/C20H17NO5S/c1-12-17(26-27(3,23)24)9-8-15-19(22)18(25-20(12)15)10-13-11-21(2)16-7-5-4-6-14(13)16/h4-11H,1-3H3/b18-10+

InChI Key

SCNGFEALELBMAB-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps, including the formation of the indole and benzofuran moieties, followed by their coupling. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds with indole structures have been shown to inhibit bacterial growth effectively. The incorporation of the benzofuran moiety may enhance this activity, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Benzofuran derivatives are recognized for their ability to induce apoptosis in cancer cells. Studies indicate that this compound may serve as a lead structure for designing anticancer agents targeting specific pathways involved in tumorigenesis.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

Chemical Research

The compound can be utilized in structure–activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. For instance, altering functional groups on the indole or benzofuran rings can significantly impact the selectivity and potency against various biological targets, such as kinases involved in cancer progression .

Table 1: Structure–Activity Relationships of Related Compounds

CompoundIC50 (nM)Target
Maleimide 1< 1GSK-3β
Maleimide 20.73 ± 0.10GSK-3β
Maleimide 3> 7GSK-3β

This table illustrates the varying potency of related compounds against GSK-3β, highlighting how structural modifications can lead to significant changes in activity.

Material Science Applications

The unique chemical structure of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate may also find applications in developing new materials with specific properties. Its ability to form stable complexes could be leveraged in creating advanced materials for electronics or drug delivery systems.

Case Studies

Several studies have investigated the biological activities of compounds related to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran derivatives:

  • Inhibition of GSK-3β : A series of benzofuran-indole derivatives were synthesized and evaluated for their ability to inhibit GSK-3β, an important target in cancer therapy. The introduction of hydroxymethyl groups at specific positions significantly enhanced potency and selectivity .
  • Antimicrobial Screening : Various derivatives were screened against common bacterial strains, demonstrating promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound with potential biological activity. Its structure incorporates features from indole, benzofuran, and methanesulfonate moieties, which suggest various pharmacological applications. This article reviews the biological activities associated with this compound, including antimicrobial, antifungal, and anticancer properties.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₄O₅S
  • Molecular Weight : 398.42 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the indole and benzofuran structures may enhance its ability to modulate biological pathways involved in disease processes.

Antimicrobial Activity

Research indicates that (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies demonstrate its efficacy against various fungal strains.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)Reference
Candida glabrata12.5
Aspergillus niger25
Fusarium oxysporum50

These results indicate that the compound could serve as a lead for developing new antifungal agents.

Anticancer Activity

Preliminary studies suggest that (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate may possess anticancer properties. Research focusing on cancer cell lines has shown promising results in inhibiting cell proliferation.

Table 3: Anticancer Activity in Cell Lines

Cell LineIC₅₀ (µM)Reference
HeLa10
MCF715
A54920

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have explored the biological activity of related compounds within the same structural class. For instance, research on benzofuran derivatives has shown that modifications to the core structure can enhance biological activity.

One study demonstrated that introducing specific substituents on the benzofuran ring significantly improved antimicrobial potency compared to unsubstituted analogs . Another investigation highlighted that compounds with a sulfonamide group exhibited enhanced antifungal activity against resistant strains of fungi .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound is compared below with sulfonylurea herbicides (from ) and other benzofuran/indole derivatives, focusing on structural and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight* Core Structure Key Functional Groups Solubility Profile Potential Applications
Target Compound ~457.5 g/mol Benzofuran + Indole Methanesulfonate, Methylidene Moderate (polar) Pharma/Agrochemical
Metsulfuron-methyl () 381.35 g/mol Triazine + Benzoate Sulfonylurea, Methoxy Low Herbicide
Triflusulfuron-methyl () 492.4 g/mol Triazine + Benzoate Sulfonylurea, Trifluoroethoxy Low Herbicide
Indole-3-carbinol (Reference) 147.18 g/mol Indole Hydroxymethyl Low Anticancer

*Molecular weight of the target compound is estimated based on structural formula.

Key Findings:

Structural Complexity: The target compound’s benzofuran-indole hybrid structure distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron-methyl), which rely on a triazine core for herbicidal activity .

Polarity and Solubility: The methanesulfonate group increases polarity compared to non-sulfonated benzofurans or indoles, likely improving aqueous solubility. This contrasts with sulfonylureas, which exhibit low solubility due to hydrophobic triazine and benzoate groups .

Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but the target compound’s indole-benzofuran system may target different pathways (e.g., kinase inhibition or neurotransmitter modulation). highlights that structural features like cuticle thickness and metabolic rates in insects influence compound efficacy, suggesting the target’s indole group could enhance penetration in pest management .

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